molecular formula C18H15F3N2O B2374662 N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1428042-51-6

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2374662
CAS RN: 1428042-51-6
M. Wt: 332.326
InChI Key: UAVMTAYXHYWKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

TFMPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including serotonin and dopamine, which are implicated in various neurological disorders. TFMPP has been used to study the effects of serotonin receptor agonists and antagonists on behavior, cognition, and mood. It has also been used to investigate the role of the serotonin system in the regulation of appetite and satiety.

Mechanism of Action

TFMPP acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors, particularly the D2 receptor. TFMPP's mechanism of action is complex and not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the activation of downstream effector proteins.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. TFMPP has been shown to increase the release of serotonin and dopamine in certain brain regions, as well as to increase the activity of certain ion channels, such as the GABA-A receptor. TFMPP has also been shown to alter the expression of several genes involved in the regulation of neurotransmitter systems and synaptic plasticity.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages as a research tool, including its high potency, selectivity, and specificity for serotonin and dopamine receptors. It is also relatively easy to synthesize and can be obtained in large quantities. However, TFMPP has several limitations, including its potential toxicity, which can limit its use in animal studies. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for TFMPP research. One area of interest is the development of novel compounds that target specific serotonin and dopamine receptor subtypes. Another area of interest is the investigation of TFMPP's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, there is a need for further research into the long-term effects of TFMPP on behavior, cognition, and mood, as well as its potential therapeutic applications in neurological disorders.

Synthesis Methods

TFMPP can be synthesized through a multi-step process that involves the reaction of 2-trifluoromethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)-1-phenylethylamine. The final step involves the addition of cyanogen bromide to the reaction mixture to yield TFMPP.

properties

IUPAC Name

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O/c19-18(20,21)16-9-5-4-8-14(16)11-17(24)23-15(12-22)10-13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMTAYXHYWKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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